
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide, also known as CP-122,288, is a selective dopamine D3 receptor antagonist. It was first synthesized in the early 1990s and has since been studied for its potential therapeutic applications.
Wirkmechanismus
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide acts as a selective antagonist of the dopamine D3 receptor. By blocking this receptor, it reduces the activity of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a variety of functions, including reward, motivation, and movement. By reducing dopamine activity, this compound may be able to reduce drug-seeking behavior, improve cognitive function, and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and improve cognitive function. In addition, it has been shown to protect against neurodegeneration in models of Parkinson's disease. However, further research is needed to fully understand the effects of this compound on the brain and body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, this compound has a relatively short half-life, which can make it difficult to study in vivo. In addition, it has poor solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide. One area of interest is its potential therapeutic applications in drug addiction. Further studies are needed to determine the optimal dosing and administration of this compound for this indication. In addition, more research is needed to fully understand the effects of this compound on cognitive function and neurodegeneration. Finally, there may be potential applications for this compound in other conditions that involve dopamine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and depression.
Synthesemethoden
The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide involves several steps. First, 1-(3-chloro-4-methoxyphenyl)sulfonyl-2-nitroethene is reacted with 3-ethoxypropylamine to form 1-(3-chloro-4-methoxyphenyl)sulfonyl-2-aminoethanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in a variety of conditions, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to reduce drug-seeking behavior in animal models of addiction and may be useful in the treatment of cocaine and nicotine addiction. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and may be useful in the treatment of this disorder. Finally, this compound has been studied for its potential neuroprotective effects in Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O5S/c1-14(2)27-12-4-9-21-19(23)15-7-10-22(11-8-15)28(24,25)16-5-6-18(26-3)17(20)13-16/h5-6,13-15H,4,7-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYVVNOKWOEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


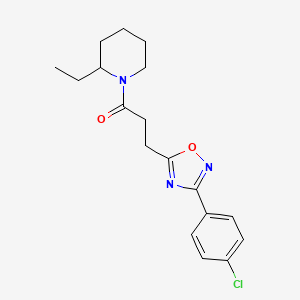
![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
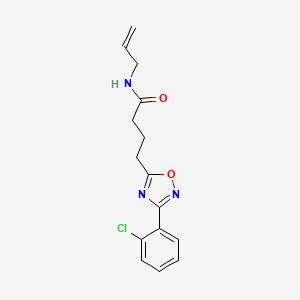
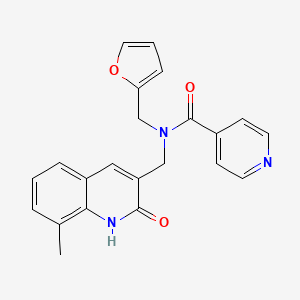
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703533.png)


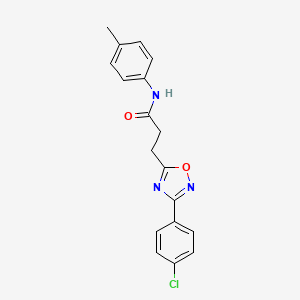
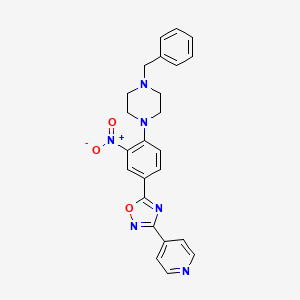


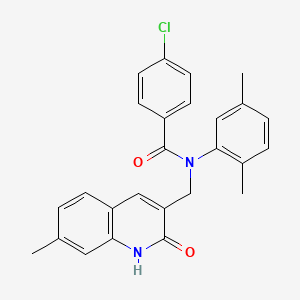
![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)